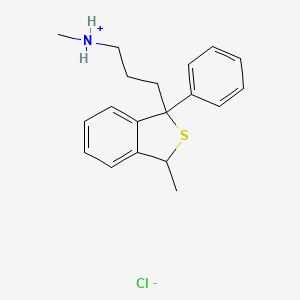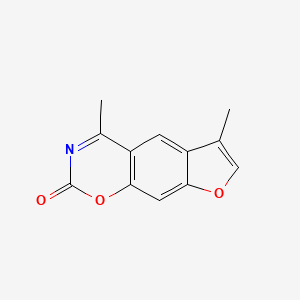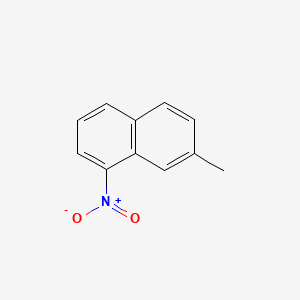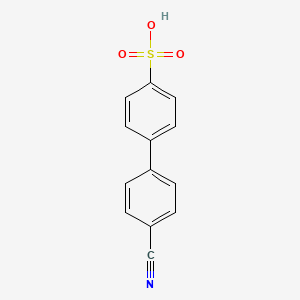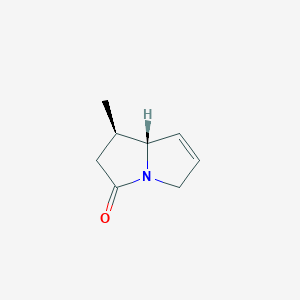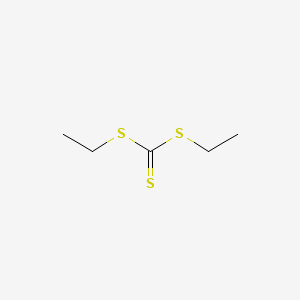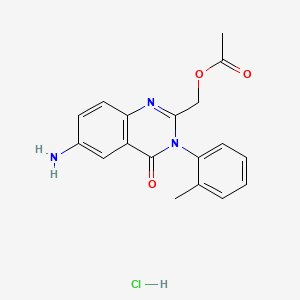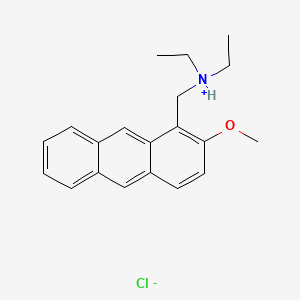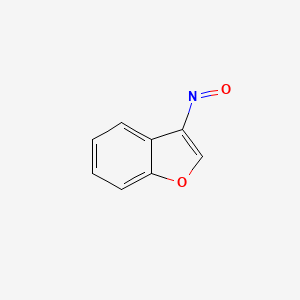
Benzofuran, 3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 3-nitroso- is a heterocyclic organic compound that features a benzene ring fused to a furan ring with a nitroso group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran, 3-nitroso- can be achieved through several methods. One common approach involves the nitration of 3-unsubstituted benzofurans. This process typically employs electrophilic nitration using reagents such as nitric acid or nitrogen dioxide under controlled conditions . Another method involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines to prepare 5-amino- and 5-hydroxy-3-nitrobenzofurans .
Industrial Production Methods: Industrial production of Benzofuran, 3-nitroso- often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: Benzofuran, 3-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation reagents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted benzofurans, amino derivatives, and nitro compounds .
Scientific Research Applications
Benzofuran, 3-nitroso- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzofuran, 3-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Benzofuran: The parent compound without the nitroso group.
3-Nitrobenzofuran: A similar compound with a nitro group instead of a nitroso group.
Benzothiophene: A sulfur analog of benzofuran with similar chemical properties.
Uniqueness: Benzofuran, 3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activities compared to its analogs. The nitroso group allows for specific redox reactions and interactions with biological targets that are not observed in other benzofuran derivatives .
Properties
CAS No. |
56273-12-2 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-nitroso-1-benzofuran |
InChI |
InChI=1S/C8H5NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
AMFRSVRADISJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


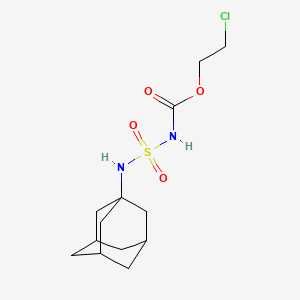
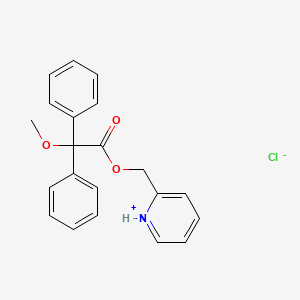

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
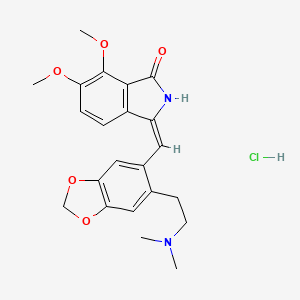
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
